
Raxofelast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raxofelast, also known as (±)5-(Acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid, is a hydrophilic antioxidant with properties similar to vitamin E. It has been studied for its potential to reduce oxidative stress and inflammation in various biological systems. This compound is particularly noted for its ability to protect against ischemia-reperfusion injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Raxofelast can be synthesized through a short route involving the Friedel-Crafts alkylation of trimethylhydroquinone with methyl 4-bromocrotonate. This reaction forms the core structure of this compound, which is then further modified to achieve the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as alkylation, esterification, and purification processes. The scalability of these methods would depend on optimizing reaction conditions and yields to suit industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions: Raxofelast undergoes various chemical reactions, including:
Oxidation: this compound acts as an antioxidant, meaning it can undergo oxidation reactions where it donates electrons to neutralize reactive oxygen species.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps reduce oxidative stress.
Substitution: The compound can undergo substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.
Reduction: Reducing agents such as glutathione can interact with this compound.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions typically involve the modified forms of this compound, where its antioxidant properties are either enhanced or utilized in neutralizing reactive species .
Wissenschaftliche Forschungsanwendungen
Raxofelast has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of oxidative stress.
Biology: this compound is studied for its protective effects against cellular damage caused by reactive oxygen species.
Medicine: The compound has potential therapeutic applications in treating conditions like ischemia-reperfusion injury, diabetes, and inflammation-related diseases.
Industry: this compound can be used in formulations that require antioxidant properties, such as in pharmaceuticals and cosmetics .
Wirkmechanismus
Raxofelast exerts its effects primarily through its antioxidant properties. It protects polyunsaturated fatty acids in cell membranes from lipid peroxidation, thereby preventing cellular damage. The compound also stimulates the proliferation of fibroblasts and keratinocytes, promoting wound healing. Additionally, this compound modulates the activation of mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases (ERK), and protein kinase C (PKC) pathways, which are involved in cellular responses to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Raxofelast is unique due to its hydrophilic nature and potent antioxidant properties. Similar compounds include:
Vitamin E (α-tocopherol): A well-known antioxidant with lipid-soluble properties.
Genistein: Another antioxidant that has been compared with this compound in terms of its ability to reduce oxidative stress.
Glutathione: A naturally occurring antioxidant in the body that helps reduce oxidative stress.
This compound stands out due to its hydrophilic character, making it more suitable for certain biological applications where water solubility is advantageous .
Eigenschaften
CAS-Nummer |
128232-14-4 |
|---|---|
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C15H18O5/c1-7-8(2)15-12(5-11(20-15)6-13(17)18)9(3)14(7)19-10(4)16/h11H,5-6H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
QLWBKUUORSULMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid IRFI 016 IRFI-016 Raxofelast |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


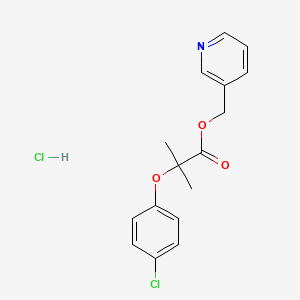

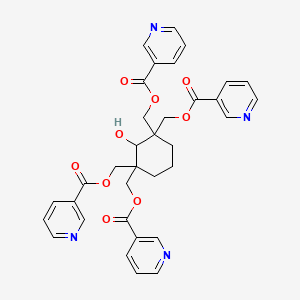




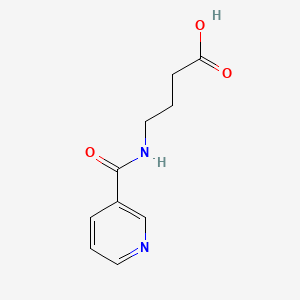



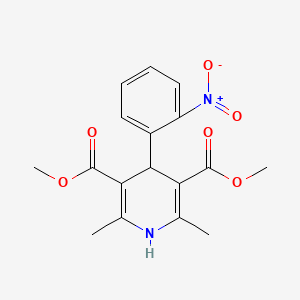
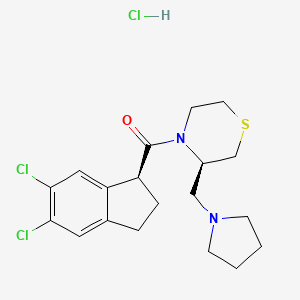
![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
